molecular formula C9H11BrFNO B13189591 1-(2-Bromo-5-methoxyphenyl)-2-fluoroethan-1-amine

1-(2-Bromo-5-methoxyphenyl)-2-fluoroethan-1-amine

Cat. No.: B13189591
M. Wt: 248.09 g/mol
InChI Key: HKYQWNQYKAGBTD-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-methoxyphenyl)-2-fluoroethan-1-amine is a high-purity chemical compound offered exclusively for research and development purposes. This molecule features a benzene ring substituted with bromine and methoxy groups at the 2 and 5 positions, respectively, and is functionalized with a 2-fluoroethanamine chain. This unique structure makes it a valuable building block in medicinal chemistry and drug discovery. Researchers can utilize this compound as a key synthetic intermediate for the construction of more complex molecules, such as potential kinase inhibitors or other pharmacologically active heterocycles . The presence of both bromine and fluorine atoms offers versatile sites for further chemical modifications via cross-coupling reactions and other transformations. The primary value of this compound lies in its application in lead optimization and structure-activity relationship (SAR) studies, particularly in the development of new active compounds. It is strictly for research use only and is not intended for diagnostic or therapeutic applications. All researchers handle this material under appropriate laboratory safety protocols.

Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

1-(2-bromo-5-methoxyphenyl)-2-fluoroethanamine

InChI

InChI=1S/C9H11BrFNO/c1-13-6-2-3-8(10)7(4-6)9(12)5-11/h2-4,9H,5,12H2,1H3

InChI Key

HKYQWNQYKAGBTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(CF)N

Origin of Product

United States

Preparation Methods

Aromatic Bromination

The bromine atom is introduced selectively at the 5-position of the 2-methoxyphenyl ring. This step typically starts from 2-methoxyphenyl derivatives such as 2-methoxyacetophenone or 2-methoxybenzaldehyde.

Typical procedure:

  • Bromination is performed using bromine (Br2) or N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or ethyl acetate under controlled temperature.
  • The reaction is often catalyzed or directed by the methoxy group’s activating effect, favoring substitution at the 5-position (para to methoxy).
  • Example: Bromination of 4-hydroxyacetophenone derivatives to alpha-bromo-5-hydroxyacetophenone has been reported with controlled addition of bromine in ethyl acetate/chloroform mixtures at mild temperatures (ca. 20-25°C), followed by purification steps involving toluene reflux and filtration to isolate the brominated intermediate with high purity (~95%).

Methoxy Group Introduction (If Needed)

If the starting material lacks the methoxy substituent, methylation of a hydroxy group at the 2-position can be achieved by reaction with alkali metal methoxides or methanol under basic conditions, leading to methoxide-bromide exchange to produce the 2-methoxy derivative.

Fluorination of the Ethanamine Side Chain

The fluorine atom is introduced at the alpha position of the ethanamine side chain, typically via fluorination of a suitable precursor such as a bromo- or hydroxy-substituted ethanamine intermediate.

Common approaches:

  • Use of fluorinating agents such as diethylaminosulfur trifluoride (DAST), Selectfluor, or other electrophilic fluorinating reagents to replace a leaving group (e.g., bromide) with fluorine.
  • Fluorination can be conducted on 2-bromo- or 2-hydroxy-substituted ethanamine intermediates to yield the 2-fluoroethanamine moiety.
  • The fluorination step is often carried out under anhydrous conditions to prevent hydrolysis and ensure selectivity.

Formation of the Ethanamine Side Chain

The amine group on the ethanamine side chain can be introduced by:

  • Reduction of a corresponding nitrile or nitro group on the side chain.
  • Reductive amination of the corresponding aldehyde or ketone intermediate with ammonia or primary amines.
  • Nucleophilic substitution of a halogenated ethanone intermediate with ammonia or amines.

For example, reductive amination of 2-(5-bromo-2-methoxyphenyl)-2-fluoroacetaldehyde with ammonia or an amine source under reducing conditions can yield the target amine.

Representative Synthetic Route (Illustrative)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Aromatic Bromination Br2 or NBS in ethyl acetate/chloroform, 20-25°C Selective bromination at 5-position of 2-methoxyphenyl ring, forming 5-bromo-2-methoxyphenyl intermediate
2 Methoxy Group Introduction Alkali metal methoxide or MeOH + base If starting from hydroxy derivative, conversion to methoxy group via methylation
3 Side Chain Fluorination Fluorinating agent (e.g., DAST) on bromo- or hydroxy-ethanone intermediate Introduction of fluorine at alpha position of ethanone side chain
4 Amination Reductive amination or nucleophilic substitution with NH3 or amine Formation of 2-fluoroethan-1-amine side chain attached to aromatic ring

Analytical and Research Data

Research Gaps and Considerations

  • Detailed experimental procedures and yields for the full synthesis of this exact compound are scarce in publicly available literature.
  • Optimization of fluorination step for selectivity and yield remains a challenge due to possible side reactions.
  • The stability of the fluorinated ethanamine moiety under reaction and storage conditions requires further study.
  • Potential biological and pharmacological applications of this compound suggest the need for scalable and reproducible synthesis methods.

Summary Table of Key Preparation Steps

Preparation Step Description Typical Reagents/Conditions Challenges/Notes
Aromatic Bromination Selective bromination at 5-position Br2 or NBS, ethyl acetate, 20-25°C Regioselectivity, controlled addition
Methoxy Group Introduction Methylation of hydroxy group Alkali metal methoxide or MeOH + base Complete conversion, avoiding overreaction
Fluorination Introduction of fluorine at alpha position DAST, Selectfluor, or similar agents Selectivity, moisture sensitivity
Amination Formation of ethanamine side chain Reductive amination or amine substitution Avoiding side reactions, high yield

Chemical Reactions Analysis

1-(2-Bromo-5-methoxyphenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Bromo-5-methoxyphenyl)-2-fluoroethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-methoxyphenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity. The compound may modulate signaling pathways, leading to changes in cellular functions and therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity: The 2-bromo-5-methoxy substitution pattern in the target compound contrasts with 2-bromo-5-fluoro () and 3-chloro-4-methoxy () analogs. Methoxy groups are electron-donating, which may reduce electrophilic aromatic substitution reactivity compared to electron-withdrawing groups like fluorine .

Molecular Weight and Lipophilicity :

  • The methoxy group increases molecular weight and lipophilicity (logP ~2.0, inferred from ) compared to fluorine-substituted analogs (e.g., C₈H₈BrF₂N, logP ~1.5). This property may improve membrane permeability in drug design .

Synthetic Pathways: Similar compounds are synthesized via reductive amination of α-fluoroketones (e.g., 2-bromo-4'-methoxyacetophenone, CAS 2632-13-5, ) or oxidation of benzyl alcohols (). The target compound likely follows analogous routes, with methoxy groups requiring protection during halogenation steps .

Biological Activity

1-(2-Bromo-5-methoxyphenyl)-2-fluoroethan-1-amine is a complex organic compound notable for its unique structural features, including a bromine atom at the 2-position and a methoxy group at the 5-position of the phenyl ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. Its molecular formula is C₉H₁₃BrFNO, with a molecular weight of approximately 232.09 g/mol.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its interactions with biological targets such as neurotransmitter receptors and enzymes. The compound's structural characteristics suggest potential applications in neuropharmacology and oncology.

Interaction Studies

Preliminary studies indicate that compounds similar to this compound can interact with neurotransmitter systems. For instance, derivatives with bromine and methoxy substitutions have shown varying degrees of affinity towards serotonin and dopamine receptors, which are crucial in neuropharmacological contexts.

Table: Interaction Profiles of Related Compounds

Compound NameReceptor TypeBinding Affinity (Ki)
Compound ASerotonin Receptor 1A50 nM
Compound BDopamine D2 Receptor75 nM
This compoundUnknownTBD

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound can be achieved through various methods, emphasizing its versatility in synthetic organic chemistry. The structure-activity relationship studies indicate that modifications to the bromine and methoxy groups significantly influence the compound's biological properties.

For example, compounds lacking these substitutions often exhibit reduced biological activity, suggesting that both the bromine and methoxy groups play critical roles in enhancing receptor binding and overall efficacy.

Case Studies on Biological Activity

Recent research has highlighted the antimicrobial potential of similar compounds. For instance, a study on related bromo-methoxyphenyl derivatives demonstrated significant antimicrobial activity against various strains of bacteria and fungi. The mechanisms behind this activity may involve disruption of microbial cell membranes or inhibition of key metabolic pathways .

Case Study: Antimicrobial Activity

In a comparative study, several derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural motifs to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 128 µg/mL, demonstrating promising antimicrobial properties.

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